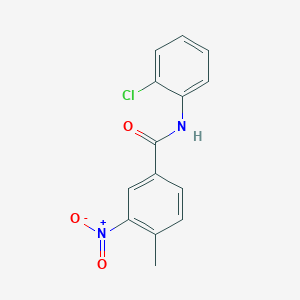

N-(2-chlorophenyl)-4-methyl-3-nitrobenzamide

Description

N-(2-chlorophenyl)-4-methyl-3-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a nitro group attached to a benzamide core

Properties

Molecular Formula |

C14H11ClN2O3 |

|---|---|

Molecular Weight |

290.70 g/mol |

IUPAC Name |

N-(2-chlorophenyl)-4-methyl-3-nitrobenzamide |

InChI |

InChI=1S/C14H11ClN2O3/c1-9-6-7-10(8-13(9)17(19)20)14(18)16-12-5-3-2-4-11(12)15/h2-8H,1H3,(H,16,18) |

InChI Key |

KYRACTJBDWNWFP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-methyl-3-nitrobenzamide typically involves the reaction of 2-chloroaniline with 4-methyl-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed

Reduction: N-(2-chlorophenyl)-4-methyl-3-aminobenzamide.

Substitution: N-(2-substituted phenyl)-4-methyl-3-nitrobenzamide.

Oxidation: N-(2-chlorophenyl)-4-carboxy-3-nitrobenzamide.

Scientific Research Applications

N-(2-chlorophenyl)-4-methyl-3-nitrobenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl group may also contribute to the compound’s binding affinity to certain enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

N-(2-chlorophenyl)-4-methylbenzamide: Lacks the nitro group, which may result in different chemical and biological properties.

N-(2-chlorophenyl)-3-nitrobenzamide: Lacks the methyl group, which can affect its reactivity and interactions.

N-(2-bromophenyl)-4-methyl-3-nitrobenzamide: Contains a bromine atom instead of chlorine, which can influence its chemical behavior and applications.

Uniqueness

N-(2-chlorophenyl)-4-methyl-3-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the nitro group, in particular, allows for various chemical transformations and interactions that are not possible with similar compounds lacking this group.

Biological Activity

N-(2-chlorophenyl)-4-methyl-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a chlorophenyl group, a methyl group, and a nitro group attached to a benzamide framework. This unique structure contributes to its biological activity and reactivity.

| Feature | Description |

|---|---|

| Chemical Formula | CHClNO |

| Molecular Weight | 253.64 g/mol |

| Functional Groups | Nitro group (-NO), Amide group (-C(=O)N-), Chlorine atom (Cl) |

| Solubility | Soluble in organic solvents; limited solubility in water |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its efficacy against various bacterial strains, demonstrating significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism involves the disruption of bacterial cell wall synthesis, attributed to the compound's ability to interfere with enzymatic processes essential for cell viability.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, it has displayed cytotoxic effects against several cancer types, including breast and lung cancer cells. A recent evaluation highlighted an IC value of 12 µM against HeLa cells, indicating substantial potency .

The biological effects of this compound can be attributed to its structural components:

- Nitro Group : The nitro moiety can undergo reduction to form reactive intermediates that interact with cellular targets, leading to oxidative stress and subsequent cell death.

- Chlorophenyl Group : This group enhances the compound's binding affinity to specific enzymes or receptors, facilitating its biological activity.

- Benzamide Backbone : Provides stability and allows for interactions with biomolecules.

Case Studies

-

Antimicrobial Activity Study :

- Conducted on various bacterial strains.

- Results showed a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus.

- Suggested potential for development as an antibacterial agent.

- Anticancer Evaluation :

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to optimize their biological efficacy:

| Compound | Activity Type | IC |

|---|---|---|

| This compound | Anticancer (HeLa cells) | 12 µM |

| N-(2-chlorophenyl)-4-nitrobenzamide | Antimicrobial (S. aureus) | 15 µg/mL |

| 4-Iodo-3-nitrobenzamide | PARP inhibitor | Clinical trials |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.